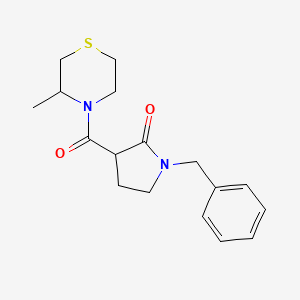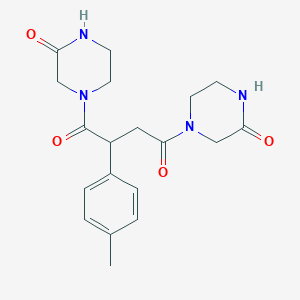![molecular formula C15H21N3O4S B7409487 6-methanesulfonyl-N-[2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B7409487.png)
6-methanesulfonyl-N-[2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methanesulfonyl-N-[2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyridine ring substituted with a methanesulfonyl group and a carboxamide group, which are connected via a propyl chain to a piperidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methanesulfonyl-N-[2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base like triethylamine.
Formation of the Piperidinone Moiety: The piperidinone ring can be synthesized through cyclization reactions involving appropriate precursors, such as amino acids or keto acids.
Coupling Reactions: The final step involves coupling the pyridine derivative with the piperidinone derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methanesulfonyl-N-[2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group in the piperidinone moiety to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Sulfone derivatives
Reduction Products: Alcohol derivatives
Substitution Products: Amino or thiol derivatives
Scientific Research Applications
6-methanesulfonyl-N-[2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features, which may interact with biological targets.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its functional groups.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 6-methanesulfonyl-N-[2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins. The piperidinone moiety may enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-methanesulfonyl-N-[2-(2-oxopiperidin-1-yl)ethyl]pyridine-3-carboxamide
- 6-methanesulfonyl-N-[2-(2-oxopiperidin-1-yl)butyl]pyridine-3-carboxamide
Uniqueness
Compared to similar compounds, 6-methanesulfonyl-N-[2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide has a unique propyl linker, which may influence its binding properties and reactivity. This structural variation can lead to differences in biological activity and chemical behavior, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-methylsulfonyl-N-[2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-11(18-8-4-3-5-14(18)19)9-17-15(20)12-6-7-13(16-10-12)23(2,21)22/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCGZDRIEGXJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN=C(C=C1)S(=O)(=O)C)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Aminoethyl)-5-[5-amino-2-(2-hydroxyethyl)phenyl]pyridin-2-one](/img/structure/B7409406.png)
![1-Tert-butyl-5-[[(1-hydroxycyclobutyl)methylamino]methyl]pyrimidine-2,4-dione](/img/structure/B7409418.png)
![4-[4-(2,4,6-trimethoxyphenyl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B7409434.png)
![5-ethyl-N-[2-(2-ethylmorpholin-4-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7409441.png)
![5-Bromo-2-[[1-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]methyl]pyridin-3-ol](/img/structure/B7409445.png)
![1-[4-(3-Pyrimidin-2-ylpiperidin-1-yl)-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B7409451.png)
![4-[N-[[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]methyl]-S-methylsulfonimidoyl]-N,N-dimethylaniline](/img/structure/B7409454.png)
![tert-butyl (3S)-3-[(2-hydroxy-2-methylbutanoyl)amino]piperidine-1-carboxylate](/img/structure/B7409462.png)
![Ethyl 4-[(3-ethyl-1,2-oxazol-5-yl)methylcarbamoyl]-1,3-thiazolidine-3-carboxylate](/img/structure/B7409477.png)

![Sodium;4-[(2-cyclopropyl-2-methylpropyl)amino]-2,3-dimethyl-4-oxobutanoate](/img/structure/B7409499.png)
![(1R,2R)-2-[4-(dimethylamino)phenyl]-N-(2-methylsulfonylethyl)cyclopropane-1-carboxamide](/img/structure/B7409502.png)

![1-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(2-methylpyrimidin-4-yl)urea](/img/structure/B7409510.png)
